Dianisidine sulfate
Description
Historical Context of Dianisidine Sulfate (B86663) in Chemical Science Research
The history of dianisidine sulfate in chemical science is marked by its early and notable application in the development of chemical weapons. During World War I, German forces experimented with projectiles containing dianisidine chlorosulfate, a lung irritant. auctoresonline.orgresearchgate.nethsdl.org On October 27, 1914, approximately 3,000 of these 105 mm shells were fired at British forces near Neuve-Chapelle. auctoresonline.orghsdl.orgsciencehistory.org However, the attempt was largely ineffective as the explosive charge within the shells tended to destroy the chemical compound, preventing its intended dispersal. auctoresonline.orghsdl.orgsciencehistory.org To circumvent the Hague Convention of 1899, which banned shells solely designed to diffuse asphyxiating gases, these projectiles were also filled with shrapnel. hsdl.org
Beyond its brief and unsuccessful history in warfare, the parent compound of this compound, o-dianisidine (3,3'-dimethoxybenzidine), became a significant reagent in analytical chemistry. It was recognized for its utility in the manufacture of azo dyes. nih.goveuropa.eu This application stemmed from the ability of its diazonium salt to couple with other aromatic compounds, a fundamental reaction in the synthesis of a wide range of colorants. europa.eu
Evolution of Research Trajectories for this compound
The research trajectory for dianisidine and its salts evolved significantly from military applications to becoming a cornerstone reagent in biochemical and analytical assays. A major area of its application has been in enzyme-linked immunosorbent assays (ELISA) and other enzyme-based detection systems. Specifically, o-dianisidine, often in the form of its dihydrochloride (B599025) or sulfate salt, serves as a chromogenic substrate for peroxidase enzymes like horseradish peroxidase (HRP). researchgate.net
In the presence of hydrogen peroxide, peroxidase catalyzes the oxidation of o-dianisidine, leading to the formation of a colored product. taylorandfrancis.comresearchgate.net This reaction, which produces a soluble end product with a distinct color (typically yellow-orange or brown), can be measured spectrophotometrically to quantify the activity of the enzyme or the concentration of a target molecule in a coupled enzymatic reaction. taylorandfrancis.comsigmaaldrich.com For instance, it has been widely used in the quantitative determination of glucose, where glucose oxidase produces hydrogen peroxide that is then used by peroxidase to oxidize o-dianisidine. taylorandfrancis.com
The application of dianisidine extended to the study of various enzymes, including myeloperoxidase (MPO), catalase-peroxidase (KatG), and ceruloplasmin. taylorandfrancis.comnih.govoncotarget.commdpi.com However, growing concerns over the carcinogenic and mutagenic properties of benzidine-based compounds, including o-dianisidine, prompted a shift in research towards finding safer alternative substrates. researchgate.net This led to the investigation and adoption of other chromogens such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). researchgate.netscialert.net
Contemporary Academic Significance of this compound Studies
Despite the development of alternatives, this compound and its related forms continue to hold significance in contemporary academic research, primarily as a well-characterized substrate for comparative studies and specific analytical applications. It is still employed in the spectrophotometric determination of various ions and compounds, including gold (Au), cobalt (Co), copper (Cu), and nitrite (B80452) (NO2-). mpbio.commpbio.com
Modern research continues to utilize o-dianisidine in fundamental studies of enzyme kinetics and mechanisms. For example, it has been used to investigate the peroxidase-like activity of nanozymes, which are nanomaterials that mimic the catalytic properties of natural enzymes. mdpi.commdpi.com Studies have explored the peroxidase-like activities of various metal-based nanoparticles using o-dianisidine as the chromogenic substrate to screen for catalytic efficiency. mdpi.com
Furthermore, dianisidine is used in assays to measure the activity of enzymes like myeloperoxidase in biological samples, which is a marker for neutrophil infiltration in inflamed tissues. oncotarget.combiologists.com It is also used in the study of catalase-peroxidase (KatG), a bifunctional enzyme found in bacteria. nih.govnih.gov Research in this area is crucial for understanding bacterial resistance to oxidative stress. The reaction of dianisidine in the presence of surfactants like sodium dodecyl sulfate (SDS) has also been a subject of study, revealing that SDS can stabilize the colored intermediates formed during its oxidation by peroxidase. researchgate.net
Scope and Limitations of Current Research Endeavors on this compound
The scope of current research involving this compound is primarily confined to its role as an analytical reagent and a substrate in biochemical assays. Its use is well-established for the detection of hydrogen peroxide and the activity of peroxidases and other oxidoreductases. taylorandfrancis.comresearchgate.net Research continues to explore its utility in flow injection analysis for the determination of substances like free chlorine. researchgate.net Additionally, it is used in the synthesis of specialized polymers, such as crosslinked polyphosphazene microspheres, where it acts as a monomer. researchgate.net
However, the application of this compound is significantly limited by several factors. The most critical limitation is the carcinogenicity of its parent compound, o-dianisidine. researchgate.netsigmaaldrich.com This has led to its classification as a probable carcinogen and necessitates stringent safety precautions during handling. sigmaaldrich.com This toxicological profile has driven many laboratories to seek and validate safer alternatives for routine assays.
Another limitation is the stability of the compound and its oxidized products. The reagent itself needs to be protected from light, and the colored product of the enzymatic reaction may not be stable over long periods, requiring timely measurement. The relatively narrow detection range for certain applications has also been cited as a drawback compared to other substrates. researchgate.net Consequently, while this compound remains a valuable tool for specific research questions and for historical comparison, its broader application in high-throughput and clinical settings has diminished in favor of safer and more robust reagents.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;sulfuric acid |
| Molecular Formula | C₁₄H₁₈N₂O₆S |
| Molecular Weight | 342.37 g/mol |
| CAS Number | 56436-30-7 |
| Parent CAS | 119-90-4 (o-Dianisidine) |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.OS(=O)(=O)O |
Source: PubChem. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |
| 3,3',5,5'-tetramethylbenzidine (TMB) |
| 3,3'-dimethoxybenzidine (o-dianisidine) |
| Dianisidine chlorosulfate |
| This compound |
| Glucose |
| Glucose oxidase |
| Gold (Au) |
| Cobalt (Co) |
| Copper (Cu) |
| Nitrite (NO2-) |
| Hexachlorocyclotriphosphazene |
| Horseradish peroxidase (HRP) |
| Hydrogen peroxide |
| Myeloperoxidase (MPO) |
| Sodium dodecyl sulfate (SDS) |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
56436-30-7 |
|---|---|
Molecular Formula |
C14H18N2O6S |
Molecular Weight |
342.37 g/mol |
IUPAC Name |
4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;sulfuric acid |
InChI |
InChI=1S/C14H16N2O2.H2O4S/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
FLEWUPIINGXQFU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.OS(=O)(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.OS(=O)(=O)O |
Other CAS No. |
56436-30-7 |
Related CAS |
119-90-4 (Parent) |
Synonyms |
3,3' Dimethoxybenzidine 3,3'-Dimethoxybenzidine Dianisidine Dianisidine Dihydrochloride Dianisidine Hydrochloride Dianisidine Sulfate Dihydrochloride, Dianisidine Hydrochloride, Dianisidine O Dianisidine O-Dianisidine Sulfate, Dianisidine |
Origin of Product |
United States |
Synthetic Methodologies for Dianisidine Sulfate and Its Precursors
Classical Synthetic Routes to Dianisidine Sulfate (B86663)
The traditional synthesis of dianisidine sulfate is a two-stage process. It begins with the production of the o-dianisidine base, which is then converted into its sulfate salt.
The primary precursor for o-dianisidine is o-nitroanisole. chemicalbook.com The synthesis involves the reduction of the nitro groups on o-nitroanisole to form amino groups in a process that creates o-dianisidine, a reaction analogous to the benzidine (B372746) rearrangement. chemicalbook.com A common method involves the catalytic hydrogenation of o-nitroanisole. In this process, o-nitroanisole is treated with hydrogen gas in the presence of a catalyst, typically a noble metal like palladium on an activated carbon support, under alkaline conditions (e.g., using caustic soda). google.com This reduction first yields an intermediate hydrazo compound, which is then subjected to an acid-catalyzed rearrangement to form o-dianisidine. google.com
The "sulfation" of dianisidine is typically a straightforward acid-base reaction to form the corresponding salt. The o-dianisidine base, containing two primary amine groups, readily reacts with sulfuric acid. nih.gov In this neutralization reaction, the lone pair of electrons on the nitrogen atoms of the amine groups accepts protons from the sulfuric acid, forming the this compound salt. The resulting product is often isolated as a stable, crystalline solid.
Optimizing the synthesis of o-dianisidine from o-nitroanisole is critical for achieving high yields and purity. Research and patent literature describe several key parameters that can be adjusted. google.com
Catalyst: The use of a noble metal catalyst, such as palladium black supported on activated carbon, is a documented method. google.com
Solvent: The reaction can be carried out in various oxygen-containing organic solvents, including isopropanol (B130326) (often as an azeotropic mixture with water) or n-butanol. google.com
Temperature and Pressure: The hydrogenation step is typically conducted at elevated temperatures (e.g., 55 to 65 °C) and under hydrogen pressure (e.g., 100 to 200 lbs. per sq. in.). google.com
Rearrangement Conditions: The conversion of the intermediate hydrazoanisole to dianisidine is achieved by introducing a strong acid, such as hydrochloric acid, at low temperatures (e.g., -2 to -8 °C). google.com Following the rearrangement, the product is often isolated as its hydrochloride salt before being neutralized to the free base. google.com
The table below summarizes typical reaction conditions for the synthesis of the o-dianisidine precursor.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | o-Nitroanisole | google.com |
| Catalyst | Palladium black on activated carbon | google.com |
| Solvent | Isopropanol/water azeotrope or n-butanol | google.com |
| Hydrogenation Temperature | 55-65 °C | google.com |
| Hydrogenation Pressure | 100-200 lbs/in² | google.com |
| Rearrangement Agent | Hydrochloric acid | google.com |
| Rearrangement Temperature | -2 to -8 °C | google.com |
Amination and Sulfation Pathways
Preparation of this compound Derivatives for Research Purposes
O-dianisidine serves as a versatile starting material for the synthesis of a wide range of derivatives with applications in materials science and medicine. The synthesis typically involves reacting the amine groups of the o-dianisidine base.
Notable research includes the synthesis of:
Polyphosphazene Microspheres: O-dianisidine has been used as a monomer to react with crosslinking agents like hexachlorocyclotriphosphazene to form cyclomatrix polyphosphazene microspheres. researchgate.netresearchgate.net These materials have potential applications in drug delivery, catalysis support, and as advanced coatings due to their unique inorganic-organic hybrid structure and thermal stability. researchgate.net
Tetrazole Derivatives: Novel tetrazole derivatives of dianisidine have been synthesized and evaluated as potential anticancer agents. nih.gov These compounds are prepared from thiourea (B124793) precursors and have shown promising cytotoxic activity against various human cancer cell lines by targeting the Bcl-2 apoptosis regulator. nih.gov
Schiff Bases: The condensation reaction between o-dianisidine and various aldehydes results in the formation of Schiff base ligands. researchgate.net These ligands and their metal complexes are studied for their biological activities and catalytic properties. researchgate.net
3,3'-Dimethoxybiphenyl: This compound can be prepared by the deamination of tetrazotized o-dianisidine using hypophosphorous acid or alcohol. orgsyn.org
Advanced Analytical Methodologies for Dianisidine Sulfate Detection and Quantification
Spectroscopic Techniques for Dianisidine Sulfate (B86663) Analysis
Spectroscopic techniques are instrumental in the analysis of Dianisidine sulfate, leveraging the interaction of the molecule with electromagnetic radiation to provide both qualitative and quantitative data.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Methodologies for Detection
UV-Vis spectrophotometry is a widely used technique for the detection and quantification of this compound and its parent compound, o-dianisidine. This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is proportional to its concentration.
o-Dianisidine, often used as a chromogenic reagent, forms colored products in the presence of certain analytes, which can then be measured spectrophotometrically. researchgate.net For instance, the oxidation of o-dianisidine produces a colored product with a maximum absorbance (λmax) that can be monitored to determine the concentration of the oxidizing agent. researchgate.netnih.gov In one method, the oxidation of o-dianisidine by gold(III) results in a product with a λmax of 446 nm. nih.gov In another application, the reaction of o-dianisidine with a hydroxyl radical produces a yellowish-brown dianisyl radical that can be quantified. researchgate.net
The dihydrochloride (B599025) salt of o-dianisidine is a colorimetric peroxidase substrate that turns violet upon oxidation, with a measurable absorbance at 405 nm. caymanchem.com It is also used in enzymatic assays, such as the determination of glucose, where the reaction product, a quinoneimine dye, has a λmax at 500 nm. brighton.ac.uk Furthermore, o-dianisidine is suitable for the spectrophotometric determination of various metal ions and other substances. sigmaaldrich.commpbio.com The change in absorbance of o-dianisidine dihydrochloride is measured at 460 nm in myeloperoxidase activity assays. nih.gov A flow injection analysis method has been developed for the determination of free chlorine using o-dianisidine, where the resulting colored product is monitored at 445 nm. researchgate.net
Table 1: UV-Vis Spectrophotometric Applications of o-Dianisidine
| Application | Analyte | Chromogenic Product | λmax (nm) |
| Gold(III) determination | Gold(III) | Oxidized o-dianisidine | 446 nih.gov |
| Peroxidase substrate | Hydrogen peroxide | Violet oxidized product | 405 caymanchem.com |
| Glucose determination | Glucose (via H₂O₂) | Quinoneimine dye | 500 brighton.ac.uk |
| Myeloperoxidase activity | Hydrogen peroxide | Brownish oxidized product | 460 nih.gov |
| Free chlorine determination | Free chlorine | Colored oxidized product | 445 researchgate.net |
| Total antioxidant status | Hydroxyl radical | Dianisyl radical | Not specified researchgate.net |
Infrared (IR) Spectroscopic Applications in Structural Elucidation
Infrared (IR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by identifying the functional groups present in the molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.
The IR spectrum of a compound provides a unique "fingerprint" that can be used for identification. For o-dianisidine, the IR spectrum is used to confirm its identity. avantorsciences.com The IR spectra of hydrated sulfate dianions show characteristic bands for the sulfate core's stretching and bending modes, as well as water's vibrational modes. berkeley.edu Specifically, the antisymmetric stretching (ν3) and bending (ν4) modes of the sulfate dianion are observed in the IR spectrum. berkeley.edu The ν3 mode is particularly sensitive to the local solvation environment. berkeley.edu The presence of urethane (B1682113) hydrogen bonds and their changes with the addition of o-dianisidine can also be monitored using FTIR spectroscopy. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. NMR provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR and ¹³C NMR are the most common types of NMR used. ¹H NMR provides information about the different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum of o-dianisidine have been calculated and compared with experimental results using the gauge-independent atomic orbital (GIAO) method. researchgate.netchemicalbook.com NMR studies, specifically using a 250 MHz instrument, have been employed to elucidate the structure of the reaction product between an aldehyde and an excess of o-dianisidine. msu.edu
Mass Spectrometric (MS) Methodologies for Identification and Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of this compound. It works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).
To analyze complex mixtures, MS is often coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC).
LC-MS: This technique is particularly useful for the analysis of polar and thermally labile compounds like this compound and its metabolites. nih.gov LC-MS/MS methods have been developed for the determination of primary aromatic amines, including o-dianisidine, in human urine. nih.gov In these methods, chromatographic separation is achieved on a column, and the mass spectrometer is operated in electrospray ionization (ESI) positive ion multi-reaction monitoring (MRM) mode. nih.gov LC-MS has also been used to analyze for the presence of various compounds in plant extracts. nams-annals.inmdpi.com High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is another powerful variant used for residue analysis. mdpi.com
GC-MS: GC-MS is suitable for volatile and thermally stable compounds. It has been used for the analysis of various organic compounds, including pesticides in water and botanical dietary supplements. researchgate.netnih.gov In GC-MS analysis, the sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer, which is often operated in the electron impact (EI) ionization mode. researchgate.netresearchgate.net
In MS, the molecular ion of a compound can break down into smaller fragment ions. The pattern of these fragment ions is unique to the compound and provides valuable structural information. The electron-impact mass spectrum of the reaction product between salicylaldehyde (B1680747) and o-dianisidine showed specific parent and fragment ion peaks. msu.edu Chemical ionization (CI) mass spectrometry has also been used to study the stability of molecular ions. msu.edu The fragmentation patterns of various compounds, including isoflavones and amides of hydroxycinnamic acid, have been analyzed using MS/MS to aid in their identification. mdpi.com
Hyphenated Techniques with Mass Spectrometry (e.g., LC-MS, GC-MS)
Chromatographic Separation Techniques for this compound
Chromatography, a powerful separation science, is at the forefront of this compound analysis. This section explores the primary chromatographic techniques employed for its detection and quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. acs.org The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. For many applications involving aromatic amines, HPLC is a standard and efficient method. acs.org
Reverse-Phase HPLC (RP-HPLC) is a common mode of chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This technique is well-suited for the separation of moderately polar compounds like this compound. In RP-HPLC, the retention of the analyte is primarily governed by its hydrophobicity; more non-polar compounds are retained longer on the column. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net The separation can be fine-tuned by adjusting the composition of the mobile phase, pH, and temperature. For instance, a method for the simultaneous determination of various additives in soft drinks utilizes a LiChrosorb RP18 column with a gradient elution of a phosphate (B84403) buffer and methanol. researchgate.net
A typical RP-HPLC setup for the analysis of aromatic compounds might involve a C18 column and a UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net The development of such a method often requires validation according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net
For highly polar or ionic analytes that show poor retention on conventional RP-HPLC columns, Ion-Pair Chromatography (IPC) offers a valuable alternative. technologynetworks.com IPC is a form of reverse-phase chromatography where an ion-pairing reagent is added to the mobile phase. itwreagents.com This reagent is a large ionic molecule with a charge opposite to that of the analyte. The ion-pairing reagent forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained and separated on a non-polar stationary phase. technologynetworks.comitwreagents.com
For the analysis of anionic species, a common approach involves using a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) hydroxide (B78521), as the ion-pairing reagent. researchgate.net The choice of the ion-pairing reagent, its concentration, the pH of the mobile phase, and the organic modifier are critical parameters that must be optimized to achieve the desired separation. For example, the separation of sulfate and dithionate (B1226804) has been achieved using tetrabutylammonium hydroxide as the ion-pairing reagent, with optimization of the mobile phase composition and flow rate. researchgate.net
The use of ion-pair reagents like cetyl trimethylammonium hydrogen sulphate has been noted in the context of ion pair chromatography. avantorsciences.com Furthermore, the addition of tetrabutylammonium hydrogen sulfate has been shown to act as an ion-pairing agent in the derivatization of haloacetic acids for GC/ITMS analysis. gnest.org
Reverse-Phase HPLC Applications
Gas Chromatography (GC) Methodologies for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, it must first be converted into a more volatile derivative. iwaponline.com This process, known as derivatization, not only increases the volatility of the analyte but can also improve its chromatographic properties and detection sensitivity.
A common derivatization strategy for aromatic amines involves acylation, for instance, by reacting the amine with trifluoroacetic anhydride (B1165640) to form a trifluoroacetyl (TFA) derivative. iwaponline.com These TFA derivatives are more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. This approach has been successfully applied to the analysis of anilines and benzidines in various environmental matrices. iwaponline.com Another example involves the conversion of dianhydrogalactitol (B1682812) into its n-butaneboronic ester derivative for GC analysis. nih.gov
The selection of the appropriate derivatizing agent and reaction conditions is crucial for achieving complete and reproducible derivatization. The GC method itself requires optimization of parameters such as the type of capillary column, temperature program, and detector.
Thin-Layer Chromatography (TLC) in this compound Research
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative and semi-quantitative analysis of a wide range of compounds. In the context of this compound research, TLC can be employed for initial screening, purity assessment, and identification of related substances. nih.gov
In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a solid support like a glass plate. google.comgoogle.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
For the identification of dyestuffs based on benzidine (B372746), o-tolidine, or o-dianisidine, TLC methods have been developed. nih.gov The choice of the mobile phase is critical for achieving good separation. After development, the separated spots can be visualized under UV light or by spraying with a chromogenic reagent. scispace.com For example, a mixture of butanol, acetic acid, and water has been used as a mobile phase for the determination of pesticides in soil samples. scispace.com
| TLC System Components | Examples | Reference |
| Stationary Phase | Silica Gel 60A | google.com |
| Mobile Phase | Butanol–acetic acid–water (5 + 1 + 4) | scispace.com |
| Detection | UV light, Chromogenic reagents (e.g., iodine vapors) | scispace.com |
Sample Preparation Strategies for Chromatographic Analysis
Effective sample preparation is a critical step in chromatographic analysis, as it aims to isolate the analyte of interest from the sample matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., water, soil, biological fluids) and the analytical method being used.
For liquid samples, such as industrial wastewater, liquid-liquid extraction (LLE) is a common technique. In LLE, the sample is mixed with an immiscible organic solvent that has a high affinity for the analyte. After partitioning, the organic layer containing the analyte is separated and concentrated before analysis. iwaponline.com For example, methylene (B1212753) chloride is often used to extract aromatic amines from aqueous samples. iwaponline.com
Solid-phase extraction (SPE) is another widely used technique that offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle larger sample volumes. In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of a suitable solvent.
For solid samples, such as soil or sludge, an initial extraction step is required to transfer the analyte into a liquid phase. This can be achieved using techniques like Soxhlet extraction or pressurized liquid extraction. The resulting extract is then cleaned up and concentrated using LLE or SPE.
Electrochemical Methodologies for this compound
Electrochemical techniques are predicated on measuring the current or potential changes resulting from redox reactions of an analyte at an electrode surface. numberanalytics.comlibretexts.org For dianisidine, these methods are highly effective due to its ability to be oxidized electrochemically.
Voltammetry measures the current that flows through an electrochemical cell as a function of a varying applied potential. numberanalytics.comlibretexts.org Several voltammetric techniques have been successfully employed for the analysis of dianisidine and its reaction products.
Square wave voltammetry (SWV) has been utilized for the direct determination of o-dianisidine. nih.gov Studies using a carbon paste working electrode have identified a stable oxidation peak for o-dianisidine at a potential of +0.7 V versus a Ag/AgCl reference electrode, which can be used for its specific detection. nih.gov However, direct measurements can sometimes suffer from poor reproducibility due to the formation of unstable intermediates. nih.gov
Another approach involves the voltammetric detection of the products of a dianisidine reaction. In one such method, o-dianisidine (ODA) is used as a substrate in a reaction catalyzed by a peroxidase mimic, such as hemoglobin, to determine hydrogen peroxide. researchgate.netias.ac.in The oxidation of ODA produces an electroactive azo compound. This product yields a sensitive second-order derivative polarographic reductive peak at approximately -0.58 V (vs. SCE). researchgate.netias.ac.in This indirect method demonstrates the utility of voltammetry in quantifying species that react stoichiometrically with dianisidine.
Table 1: Voltammetric Methods for Dianisidine and Its Reaction Products
| Technique | Analyte | Electrode System | Key Finding | Potential (vs. Ref) | Citation |
| Square Wave Voltammetry (SWV) | o-Dianisidine (direct) | Carbon Paste Electrode, Pt counter, Ag/AgCl ref | Stable oxidation peak | +0.7 V | nih.gov |
| Second-order Derivative Polarography | Azo product (from ODA + H₂O₂) | Dropping Mercury Electrode (DME), SCE ref | Sensitive reductive peak | -0.58 V | researchgate.netias.ac.in |
Amperometry involves applying a constant potential to a working electrode and measuring the resulting current over time. This technique is well-suited for flow injection analysis (FIA) systems, providing rapid and continuous monitoring. researchgate.net
Table 2: Amperometric Systems Involving Dianisidine
| System Type | Target Analyte | Principle | Key Advantage | Citation |
| Flow Injection Analysis (FIA) | Free Chlorine | Amperometric detection of o-dianisidine oxidation product. | Suitable for lower concentrations and continuous monitoring. | researchgate.net |
| Biosensor | Fructose, Glucose | Detection of enzymatically generated species in a cascade reaction involving a dianisidine-based indicator reaction. | High specificity due to enzymatic component. | uniovi.es |
| Amperometric Sensor | Peroxydisulfate (B1198043) | While not directly using dianisidine, these systems demonstrate the high sensitivity and fast response times achievable with amperometry for related oxidizing agents. | High sensitivity, low detection limits. | researchgate.net |
The development of novel sensors, often involving modified electrodes, aims to enhance the sensitivity, selectivity, and stability of dianisidine analysis. These sensors can be designed for direct detection or to utilize dianisidine as part of the sensing mechanism for other targets.
A notable example is a DNA-based electrochemical sensor for o-dianisidine. nih.gov This biosensor is built by immobilizing double-stranded DNA on a carbon electrode. The interaction between o-dianisidine and the DNA molecule causes a reduction in the oxidation peak of guanine (B1146940). nih.gov This decrease in the guanine signal is proportional to the concentration of o-dianisidine, allowing for its quantitative determination. nih.gov
Furthermore, dianisidine derivatives have been integrated into sensor architectures for other applications. A glassy carbon electrode modified with a composite of multiwalled carbon nanotubes and an o-dianisidine derivative was developed for the highly selective analysis of gallic acid. beilstein-journals.org In this configuration, the dianisidine derivative contributes to the specific molecular recognition and electrochemical signal transduction on the electrode surface.
Table 3: Advanced Sensors for and Involving Dianisidine Analysis
| Sensor Type | Detection Principle | Target Analyte | Key Feature | Citation |
| DNA Biosensor | Reduction of guanine oxidation peak after interaction with analyte. | o-Dianisidine | High specificity due to biological recognition element. | nih.gov |
| Modified Electrode | Glassy carbon electrode modified with MWCNT/o-dianisidine derivative. | Gallic Acid | High selectivity for the target analyte. | beilstein-journals.org |
Amperometric Detection Systems for this compound
Method Validation and Quality Assurance in this compound Analysis
Method validation is a mandatory process to ensure that an analytical procedure is suitable for its intended purpose. It establishes and documents the performance characteristics of a method, guaranteeing the reliability and accuracy of the results. nih.goveurl-pesticides.eu Key parameters include linearity, range, detection limits, accuracy, precision, and robustness.
Linearity is the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range.
The Range is the interval between the upper and lower concentration of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often calculated based on a signal-to-noise ratio of 3 (S/N=3) or by using the standard deviation of the blank and the slope of the calibration curve (LOD = 3σ/slope). researchgate.netresearchgate.netmdpi.com
In the electrochemical determination of the o-dianisidine oxidation product via polarography, two linear ranges were established: 2.0 x 10⁻⁷ to 1.0 x 10⁻⁵ mol/l and 1.0 x 10⁻⁵ to 1.0 x 10⁻⁴ mol/l, with a calculated detection limit of 5.0 x 10⁻⁸ mol/l. ias.ac.in An FIA method with amperometric detection for chlorine using o-dianisidine showed linearity over the range of 0.04–1.00 mg/l, with a detection limit of 0.04 mg/l. researchgate.net A DNA biosensor was able to detect o-dianisidine at concentrations as low as 0.4 µM. nih.gov
Table 4: Validation Parameters for Dianisidine-Related Analytical Methods Explore the different validation parameters for various analytical methods.
| Method | Analyte | Linearity / Range | Limit of Detection (LOD) | Citation |
|---|---|---|---|---|
| Second-order Derivative Polarography | H₂O₂ (via ODA reaction) | 2.0 x 10⁻⁷ – 1.0 x 10⁻⁴ mol/l | 5.0 x 10⁻⁸ mol/l | ias.ac.in |
| FIA with Amperometric Detection | Free Chlorine (via ODA reaction) | 0.04 – 1.00 mg/l | 0.04 mg/l | researchgate.net |
| DNA Biosensor | o-Dianisidine | Not specified | Initial detection at 0.4 µM | nih.gov |
Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies in spiked samples.
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, buffer concentration) and provides an indication of its reliability during normal usage. nih.gov
For the polarographic method, the precision was demonstrated with a relative standard deviation of 3.01% for 11 repeated measurements. ias.ac.in The FIA-amperometric method for chlorine showed a precision (RSD) of 1.4% for a series of 30 continuous peaks and a reproducibility (RSD of the calibration slope) of 3.7% across four independent calibrations. researchgate.net The robustness of assays involving o-dianisidine has been investigated by optimizing analytical parameters such as buffer pH and substrate concentration to achieve the maximum analytical signal, demonstrating the importance of controlling these variables for reliable results. nih.gov
Table 5: Accuracy and Precision Data for Dianisidine-Related Methods Review the precision and reproducibility data from different studies.
| Method | Parameter | Value (RSD) | Conditions | Citation |
|---|---|---|---|---|
| Second-order Derivative Polarography | Precision | 3.01% | 11 parallel determinations of 1.0 x 10⁻⁷ mol/l H₂O₂. | ias.ac.in |
| FIA with Amperometric Detection | Precision | 1.4% | 30 continuous peaks of 0.56 mg/l chlorine. | researchgate.net |
| FIA with Amperometric Detection | Reproducibility | 3.7% | Based on the slope of 4 independent calibrations. | researchgate.net |
Interlaboratory Comparison Studies
While specific interlaboratory studies focusing exclusively on the quantification of this compound are not widely documented in publicly available literature, the performance of analytical methodologies involving its parent compound, o-dianisidine, has been rigorously evaluated. A notable example is the collaborative study conducted for the validation of U.S. Environmental Protection Agency (EPA) Method 317.0. oup.comresearchgate.net This method is designed for the determination of inorganic oxyhalide disinfection by-products in drinking water, and it employs ion chromatography followed by a post-column reaction (PCR) with o-dianisidine and subsequent UV-Vis detection for the sensitive analysis of bromate (B103136). oup.comresearchgate.netwho.int
The statistical analysis from such studies typically includes the calculation of the relative standard deviation (RSD) for both single-analyst precision (repeatability) and interlaboratory precision (reproducibility). An average single-analyst precision of better than 8.0% RSD and an average interlaboratory precision of better than 10% RSD were reported for the trace-level analysis of bromate using the o-dianisidine post-column reaction method. oup.com These results demonstrate that the method, including the o-dianisidine derivatization and detection step, is capable of producing consistent and reliable data across different laboratory environments. oup.com
The findings from the EPA Method 317.0 collaborative study are summarized in the table below, illustrating the method's performance in various water matrices. The data reflect the successful application of the o-dianisidine-based analytical technique in a multilaboratory setting.
Interactive Data Table: Results from the Collaborative Study of EPA Method 317.0 for Bromate Analysis Using o-Dianisidine Post-Column Reaction
| Sample Matrix | Analyte | Number of Laboratories | Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) | Single-Analyst Precision (% RSD) | Interlaboratory Precision (% RSD) |
| Reagent Water | Bromate | 5 | 5.0 | 4.9 | 7.9 | 8.2 |
| Reagent Water | Bromate | 5 | 20.0 | 19.8 | 3.6 | 4.3 |
| Drinking Water (Simulated) | Bromate | 5 | 5.0 | 5.1 | 6.2 | 7.5 |
| Drinking Water (Simulated) | Bromate | 5 | 20.0 | 20.2 | 2.9 | 5.1 |
| Drinking Water (Finished) | Bromate | 5 | 5.0 | 4.8 | 9.1 | 10.1 |
| Drinking Water (Finished) | Bromate | 5 | 20.0 | 19.5 | 4.1 | 6.8 |
Data sourced from the collaborative study of EPA Method 317.0. oup.com The precision values are indicative of the robustness of the o-dianisidine post-column reaction methodology.
Applications of Dianisidine Sulfate in Chemical Synthesis and Material Science
Dianisidine Sulfate (B86663) as a Precursor in Azo Dye Synthesis
Dianisidine is a classical precursor in the manufacturing of certain azo dyes. wikipedia.org These dyes are characterized by the presence of one or more azo groups (–N=N–) which form a conjugated system responsible for their color. wikipedia.org The synthesis of these dyes from dianisidine involves a two-step process: diazotization followed by an azo coupling reaction. unb.ca
Reaction Mechanisms and Pathways in Dye Formation
The formation of azo dyes from dianisidine sulfate begins with the transformation of the primary aromatic amine groups into diazonium salts. This process, known as diazotization, involves treating the this compound with a source of nitrous acid, typically generated in-situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid at low temperatures (0-5°C). chemicalnote.comdtic.mil The resulting product is a bis(diazonium) salt, as both amine groups on the dianisidine molecule undergo this reaction.
This bis(diazonium) salt is a highly reactive electrophile. The subsequent step is the azo coupling reaction, where the diazonium salt reacts with a coupling agent, which is typically an activated aromatic compound such as a phenol, naphthol, or an aromatic amine. wikipedia.orgorganic-chemistry.org The substitution usually occurs at the para position of the coupling component unless it is already occupied. wikipedia.org The reaction's pH is crucial and must be carefully controlled to be mildly acidic or neutral for the coupling to proceed effectively. organic-chemistry.org Because dianisidine forms a bis(diazonium) salt, it can be coupled with two equivalents of a coupling agent, leading to the formation of large, extended conjugated systems characteristic of disazo dyes.
Synthesis of Specific Azo Dyes from this compound
Dianisidine is the precursor for a range of commercially significant azo dyes. These are often direct dyes, used for coloring cellulosic fibers like cotton and paper. google.com A notable example includes C.I. Direct Black 19. emperordye.com Other examples of dyes synthesized from o-dianisidine include C.I. Direct Blue 1, C.I. Direct Blue 15, C.I. Direct Blue 22, C.I. Direct Blue 84, and C.I. Direct Blue 98. wikipedia.orgnih.gov
In more advanced applications, polyfunctional reactive azo dyes have been synthesized. For instance, vinylsulfone can be diazotized and coupled with a compound like chicago acid. This intermediate is then condensed with bis-cyanurated o-dianisidine to produce polyfunctional reactive dyes that can create orange to pink shades on cotton and wool. orientjchem.org
Below is a table of some azo dyes derived from o-dianisidine.
| Dye Name | Colour Index Name | CAS Number | Molecular Formula |
| Direct Black 19 | C.I. 35255 | 6428-31-5 | C34H27N13Na2O7S2 |
| Direct Blue 15 | C.I. 24400 | 2429-74-5 | C34H24N6Na4O16S4 |
| Direct Black 87 | C.I. 24110 | Not Available | Not Available |
| Direct Blue 45 | C.I. 24310 | Not Available | Not Available |
| Direct Blue 12 | C.I. 24170 | Not Available | Not Available |
Data sourced from various public chemical databases and reports. emperordye.comeuropa.eu
Impact of this compound on Resulting Dye Properties (e.g., spectral characteristics)
The structure of the dianisidine molecule has a direct influence on the properties of the resulting azo dyes. The two methoxy (B1213986) (–OCH3) groups on the biphenyl (B1667301) backbone are electron-donating groups. These groups can influence the electron density of the aromatic system and, consequently, the energy levels of the molecular orbitals. This, in turn, affects the wavelength of maximum absorption (λmax) and thus the color of the dye. researchgate.net
The extended conjugation provided by the biphenyl system of dianisidine, coupled with the azo linkages and the aromatic systems of the coupling components, is what gives these dyes their intense colors. For example, a reddish-pink azo dye synthesized from sulfamethoxazole (B1682508) and 4-methoxyphenol (B1676288) showed a maximum absorbance at 495 nm. uomustansiriyah.edu.iq In another study, lignosulphonate-based azo pigments were synthesized using o-dianisidine, and their spectral properties were analyzed using UV-visible spectroscopy, confirming the formation of the azo linkage. researchgate.net The specific coupling agent used with the diazotized dianisidine is a primary determinant of the final color. By choosing different coupling components, a wide range of colors from blue to black can be achieved. wikipedia.orgorientjchem.org
Role of this compound in Polymer Chemistry and Material Science
The bifunctional nature of dianisidine also makes it a valuable component in polymer chemistry, where it can act as a monomer or be used to create functional materials.
Monomer or Cross-linking Agent in Polymerization Processes
O-dianisidine has been utilized as a monomer in the synthesis of various polymers. One significant class is polyazomethines, also known as Schiff base polymers. These are synthesized through the condensation reaction of a diamine, like o-dianisidine, with a dialdehyde, such as terephthalaldehyde. tandfonline.comtandfonline.com The resulting polymers contain azomethine (–C=N–) linkages in their main chain and can exhibit interesting properties like thermal stability and liquid crystallinity. tandfonline.com For instance, soluble polyphenol derivatives with azomethine bonds have been synthesized by the condensation reaction of o-dianisidine with various hydroxybenzaldehydes. researchgate.net Similarly, poly(azomethine-urethane)s have been prepared in a two-step process where prepolymers are first formed from the reaction of o-dianisidine with hydroxybenzaldehydes, followed by polycondensation with a diisocyanate. researchgate.net
Dianisidine can also act as a monomer in conjunction with a cross-linking agent to form three-dimensional polymer networks. In one study, polyphosphazene microspheres were synthesized using o-dianisidine as the monomer and hexachlorocyclotriphosphazene as a cross-linking agent. researchgate.netresearchgate.net Furthermore, derivatives of dianisidine, such as dianisidine diisocyanate, are mentioned as potential cross-linking agents for producing polymer gels. google.comgoogle.com Cross-linking can improve the thermal stability and mechanical properties of polymers. medcraveonline.com
Below is a table summarizing polymers synthesized using o-dianisidine.
| Polymer Type | Co-monomer(s) / Cross-linker | Key Feature/Application |
| Polyazomethines | Terephthalaldehyde | Thermally stable polymers |
| Poly(azomethine-urethane)s | 4-hydroxybenzaldehyde, Toluene-2,4-diisocyanate | Oligophenol-based urethanes |
| Polyphosphazene Microspheres | Hexachlorocyclotriphosphazene (cross-linker) | Cross-linked inorganic-organic hybrid spheres |
| Polyphenols | Oxidative Polycondensation | Soluble polymers with azomethine bonds |
Data compiled from studies on polymer synthesis. tandfonline.comresearchgate.netresearchgate.netresearchgate.net
Formation of Functionalized Materials Utilizing this compound Derivatives
Dianisidine derivatives are instrumental in creating functionalized materials with specific properties. A prime example is the synthesis of lignosulphonate-based azo pigments. researchgate.netspringerprofessional.de In this process, industrial waste lignosulphonate is functionalized through a diazo coupling reaction with diazotized o-dianisidine. researchgate.netspringerprofessional.de The resulting pigments not only provide color but also have dispersion and metal surface protection capabilities, making them suitable for applications in paint formulations and protective coatings. springerprofessional.deresearchgate.net These pigments have shown good thermal stability and have been incorporated into epoxy-polyamine composite coatings. springerprofessional.deresearchgate.net This approach represents an environmentally conscious method for utilizing industrial waste to create value-added functional materials. researchgate.net
Analytical Reagent Applications of this compound (Non-Biological Contexts)
Colorimetric Reagents for Inorganic Species Detection
The application of o-dianisidine, sourced from its sulfate salt, as a colorimetric reagent is well-established for the detection and quantification of several inorganic ions and compounds. The underlying principle of these methods is the oxidation of o-dianisidine by the target analyte, which produces a distinctly colored product. The intensity of this color, measured spectrophotometrically, is proportional to the concentration of the analyte.
One significant application is in water quality analysis. For instance, o-dianisidine is utilized in methods for determining inorganic oxyhalide disinfection by-products such as bromate (B103136) and chlorite (B76162) in drinking water. pjoes.compjoes.com US EPA Method 317.0, for example, employs a post-column derivatization reaction where o-dianisidine reacts with bromate to form a chromophore that can be measured with a UV/Vis detector, allowing for detection limits below 1 μg/L. pjoes.com
The determination of free chlorine in water samples is another area where o-dianisidine is an effective chromogenic reagent. core.ac.uk The oxidation of o-dianisidine by chlorine yields a colored product that can be monitored at a specific wavelength, forming the basis of a selective spectrophotometric method. core.ac.uk The use of a gas-diffusion unit in flow injection analysis systems can enhance selectivity by separating the gaseous chlorine from interfering species in the sample matrix before it reacts with the o-dianisidine solution. core.ac.uk
Furthermore, o-dianisidine has been employed for the spectrophotometric determination of peroxydisulfate (B1198043). researchgate.net In this method, the peroxydisulfate ion oxidizes o-dianisidine to produce a stable colored product with an absorbance maximum at 450 nm, offering a simple and sensitive alternative to other analytical techniques. researchgate.net The reaction provides a basis for a flow injection method for the routine analysis of peroxydisulfate.
The reagent also finds use in the detection of certain metal ions. While some methods may be affected by interferences from other metals, o-dianisidine has been noted for its use in the spectrophotometric determination of gold (Au), cerium(IV) (Ce(IV)), and in the detection of cobalt (Co), copper (Cu), thiocyanate (B1210189) (SCN⁻), and vanadium (V). For instance, a method for the determination of iridium(III) using o-dianisidine has been reported, although it is sensitive to acidity and suffers from interferences. asianpubs.org
Table 1: Selected Colorimetric Applications of o-Dianisidine for Inorganic Species Detection
| Analyte | Method | Wavelength (nm) | Detection Limit | Reference |
| Bromate (BrO₃⁻) | Ion Chromatography with Post-Column Derivatization | Not Specified | < 1 µg/L | pjoes.com |
| Free Chlorine (Cl₂) | Flow Injection Analysis with Gas-Diffusion Unit | 445 | 0.04 mg/L | |
| Peroxydisulfate (S₂O₈²⁻) | Flow Injection Analysis | 450 | Not Specified | researchgate.net |
| Iridium(III) (Ir³⁺) | Spectrophotometry | 460 | Not Specified | asianpubs.org |
Precursor for Chemo-sensors Development
The dianisidine structure is a valuable building block in the synthesis of more sophisticated chemical sensors. Its inherent electrochemical and chromogenic properties make it an excellent precursor for creating materials and molecules designed for selective analyte detection. These chemosensors often offer enhanced sensitivity, selectivity, and can be integrated into various platforms, including portable and wearable devices.
Dianisidine and its derivatives are used to construct polymers with specific recognition capabilities. For example, polyazomethines have been synthesized using dianisidine, and their potential as chemosensors for detecting heavy metal ions has been investigated. mdpi.com The resulting polymers can exhibit selectivity towards specific metal ions like Cu²⁺, with detection often signaled by a change in fluorescence. mdpi.com
In the realm of electrochemical sensing, o-dianisidine is employed as a substrate in enzyme-based sensors. For example, it is used in conjunction with horseradish peroxidase (HRP) in biosensors for detecting hydrogen peroxide (H₂O₂). mdpi.com The HRP-catalyzed oxidation of o-dianisidine by H₂O₂ produces a color change that can be measured. mdpi.com This principle is extended to detect other analytes, like glucose, where an initial enzymatic reaction (e.g., with glucose oxidase) generates H₂O₂, which is then detected by the HRP/o-dianisidine system. mdpi.commdpi.com This approach has been adapted for use in paper-based colorimetric sensors, providing a low-cost and portable analytical tool. mdpi.com
Furthermore, the dianisidine moiety can be incorporated into larger molecular structures to create novel fluorescent chemosensors. The synthesis of Schiff bases from dianisidine derivatives is one such strategy. These Schiff bases can exhibit selective fluorescence responses to specific metal ions, functioning as "turn-on" or "turn-off" fluorescent sensors. mdpi.com The design of such chemosensors leverages the coordination of the target ion with the dianisidine-derived ligand, which in turn modulates the photophysical properties of the molecule.
Table 2: Examples of o-Dianisidine as a Precursor in Chemosensor Development
| Sensor Type | Target Analyte(s) | Principle of Detection | Precursor Role | Reference(s) |
| Paper-based Biosensor | Hypoxanthine, Glucose | Enzymatic cascade reaction leading to H₂O₂ formation, followed by HRP-mediated oxidation of o-dianisidine | Chromogenic substrate | mdpi.com |
| Wearable Microfluidic Sensor | Glucose | Enzymatic oxidation of o-dianisidine | Chromogenic indicator | mdpi.com |
| Polymeric Chemosensor | Heavy metal ions (e.g., Cu²⁺) | Fluorescence change upon metal ion binding | Monomer for synthesizing selective polyazomethines | mdpi.com |
| Electrochemical Biosensor | Hydrogen Peroxide (H₂O₂) | HRP-catalyzed oxidation | Redox mediator/substrate | mdpi.com |
Environmental Fate, Degradation, and Remediation Studies of Dianisidine Sulfate
Occurrence and Distribution of Dianisidine Sulfate (B86663) in Environmental Compartments
The distribution of dianisidine sulfate in the environment is primarily linked to industrial activities. Its presence has been investigated in industrial effluents, wastewater, soil, and sediment, highlighting the pathways through which it enters and accumulates in different environmental matrices.
Industrial Effluents and Wastewater Analysis
Industrial effluents represent a significant source of dianisidine and its derivatives entering the environment. mst.dkpharmadeutschland.de The manufacturing of azo dyes, which may use dianisidine as a precursor, is a primary contributor to its release into wastewater. mst.dkwikipedia.org Analytical methods, such as those involving o-dianisidine as a reagent, are employed to detect various substances in wastewater, indicating the presence of complex chemical mixtures in these effluents. metrohm.commetrohm.com While specific data on this compound concentrations in industrial effluents is limited, the general understanding is that industrial discharges are a key point of entry into aquatic systems. pharmadeutschland.dewrc.org.za Conventional wastewater treatment plants may not be fully effective in removing such compounds, leading to their distribution in receiving water bodies. pharmadeutschland.de
Soil and Sediment Contamination Studies
Once released into aquatic environments, dianisidine and its related compounds can partition into soil and sediment. epa.govresearchgate.net Sediments, in particular, act as a sink for many organic pollutants, where they can accumulate over time. researchgate.net The mobility and persistence of benzidine-based compounds, including dianisidine, in soil are influenced by their physical and chemical properties. epa.gov Adsorption to clay particles can immobilize these compounds, though their potential for wider dispersion exists. epa.gov Studies have shown a correlation between industrial activities and the presence of such contaminants in nearby sediments. researchgate.net The contamination of soil and sediment by these compounds poses a long-term risk due to their potential to persist and re-enter the water column.
Degradation Pathways of this compound in the Environment
The environmental persistence of this compound is determined by various degradation processes, including photodegradation, biodegradation, and chemical degradation. Research into these pathways provides insights into the compound's stability and the potential for its natural attenuation.
Photodegradation Mechanisms and Kinetics
Sunlight can play a role in the degradation of benzidine-based compounds in the environment. epa.govepa.gov Photodegradation involves the breakdown of chemical compounds by light energy. Studies on benzidine (B372746) have indicated that it can be degraded by light, with the rate of degradation influenced by environmental conditions. epa.gov The presence of other substances in the water can also affect the photodegradation process. While specific kinetic data for this compound is not extensively detailed in the provided results, the behavior of related compounds suggests that photodegradation is a relevant, albeit potentially slow, environmental fate process. mst.dk
Biodegradation Processes and Microbial Pathways
Microorganisms play a crucial role in the breakdown of organic pollutants. frontiersin.orgnih.gov The biodegradation of dianisidine and related compounds has been a subject of study, with a focus on identifying microbial strains and enzymatic pathways capable of their degradation. nih.govdntb.gov.uakoreascience.kr Some bacteria can utilize aromatic amines as a source of carbon and energy, breaking them down into less complex molecules. mst.dk Enzymes such as laccases and peroxidases, produced by various microorganisms, have shown potential in degrading phenolic compounds and dyes, including those related to dianisidine. nih.govresearchgate.netjabonline.in For instance, laccase from the fungus Curvularia lunata MLK46 demonstrated the ability to degrade o-dianisidine. nih.gov Similarly, peroxidases from various plant sources have been investigated for their capacity to remediate industrial effluents containing phenolic contaminants. researchgate.netjabonline.in The efficiency of biodegradation can be influenced by factors such as the presence of co-substrates and the acclimation of microbial communities. epa.gov
Table 1: Examples of Microbial Degradation of Dianisidine and Related Compounds
| Microorganism/Enzyme | Substrate | Key Findings | Reference |
|---|---|---|---|
| Curvularia lunata MLK46 (Laccase) | o-Dianisidine | Demonstrated significant degradation of o-dianisidine. | nih.gov |
| Waste Cabbage Peroxidase | o-Dianisidine | Showed activity towards o-dianisidine, suggesting potential for bioremediation. | researchgate.net |
| Calotropis procera Root Peroxidase | o-Dianisidine | Exhibited high efficiency in bioremediating phenolic pollutants. | jabonline.in |
Chemical Degradation in Aquatic and Terrestrial Systems
Chemical degradation processes, independent of biological activity, can also contribute to the breakdown of this compound in the environment. Oxidation by metal cations is considered an important degradation route for benzidine in aquatic systems. epa.gov The presence of strong oxidants, such as persulfate, is utilized in advanced oxidation processes for the remediation of contaminated soil and water, indicating that chemical oxidation can be an effective removal mechanism. researchgate.net The rate and extent of chemical degradation are dependent on various factors, including pH, temperature, and the presence of other reactive species in the environment. dss.go.th
Identification and Characterization of Environmental Metabolites
The environmental fate of this compound is intrinsically linked to the degradation of larger, more complex molecules, particularly azo dyes. The primary metabolic pathway for azo dyes in various environments involves the reductive cleavage of the azo bond (-N=N-). This breakdown can be mediated by microorganisms in soil and sediment, as well as within the mammalian gastrointestinal tract. mst.dkmdpi.com This process splits the dye molecule, releasing the constituent aromatic amines. Therefore, o-dianisidine itself is a principal environmental metabolite of o-dianisidine-based dyes. cdc.govcore.ac.uk
Once released into the environment, o-dianisidine can undergo further transformation. Enzymatic oxidation, for instance by peroxidases like horseradish peroxidase or myeloperoxidase in the presence of hydrogen peroxide, is a significant degradation pathway. taylorandfrancis.comnih.govacs.org This reaction transforms the colorless o-dianisidine into a colored, oxidized di-imine product, which can then polymerize. taylorandfrancis.comresearchgate.net The initial oxidation product is often described as a brown-colored dimer of o-dianisidine. taylorandfrancis.comresearchgate.net
While o-dianisidine is considered "inherently biodegradable" under aerobic conditions, its complete mineralization into carbon dioxide, water, and inorganic ions can be a slow process. ispub.com The formation of these intermediate oxidation products is a key characteristic of its environmental transformation. Further degradation can lead to the opening of the aromatic rings, although specific downstream metabolites are less commonly characterized in environmental studies. mst.dk The primary concern remains the persistence of the parent amine, o-dianisidine, and its potential to form polymeric, humic-like substances in soil.
| Metabolite Type | Precursor Compound | Key Transformation Process | Resulting Metabolite(s) | Reference(s) |
| Primary Aromatic Amine | o-Dianisidine-based Azo Dyes | Reductive cleavage of azo bond | o-Dianisidine | mst.dk, cdc.gov, mdpi.com |
| Oxidation Product | o-Dianisidine | Enzymatic oxidation (e.g., by peroxidases) | Oxidized o-dianisidine (dimer/polymer) | taylorandfrancis.com, researchgate.net |
Remediation and Treatment Technologies for this compound Contamination
The remediation of water and soil contaminated with this compound and related aromatic amines involves several physical, chemical, and biological technologies. The selection of a method often depends on the concentration of the contaminant, the environmental matrix, and cost-effectiveness.
Adsorption-Based Removal Strategies
Adsorption is a widely used and effective physicochemical method for removing aromatic amines like o-dianisidine from wastewater. This process involves the accumulation of the contaminant molecules onto the surface of a solid adsorbent.
Activated carbon is the most common and effective adsorbent due to its high surface area, porous structure, and versatile surface chemistry. mdpi.com Studies have demonstrated the high potential of activated carbon derived from various low-cost materials, such as sugarcane bagasse and date pits, for the removal of benzidine and its derivatives. koreascience.krresearchgate.net The efficiency of adsorption is influenced by several factors, including pH, adsorbent dosage, initial contaminant concentration, and contact time. researchgate.netiwaponline.com Research indicates that the adsorption of benzidine onto carbon black from sugarcane bagasse was optimal at a normal pH of 2.65, achieving over 99% removal. researchgate.net The adsorption process for aromatic amines often fits well with the Langmuir isotherm and pseudo-second-order kinetic models, suggesting a monolayer chemisorption process is often the rate-limiting step. researchgate.netresearchgate.netiwaponline.com
| Adsorbent | Target Pollutant | Key Findings | Reference(s) |
| Carbon Black (from Sugarcane Bagasse) | Benzidine | >99% removal achieved at pH 2.65, 2 g/L dose, and 50 min contact time. Data fit Langmuir and pseudo-second-order models. | researchgate.net |
| Activated Carbon (from Date Pits) | Dyes (general) | Effective in removing pollutants from dye wastewater. | koreascience.kr |
| Alumina | Dyes (general) | Thermodynamics and kinetics of dye adsorption were studied, showing potential for removal from aqueous media. | iwaponline.com |
| Activated Carbon RIAA | Aromatic Compounds | High hydrophobicity and microporosity favored adsorption of small, neutral aromatic molecules. | mdpi.com |
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to mineralize persistent organic pollutants through the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). atlantis-press.commdpi.com These radicals are powerful, non-selective oxidizing agents capable of degrading complex molecules like o-dianisidine. epa.gov
Common AOPs applicable to aromatic amine degradation include:
Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. epa.govresearchgate.net The reaction is most effective under acidic conditions (pH 2-4). The efficiency can be enhanced with UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and generates additional radicals. researchgate.net
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose, especially at higher pH, to form hydroxyl radicals. atlantis-press.commdpi.com Combining ozonation with H₂O₂ or UV light can accelerate dye and organic pollutant degradation. mdpi.comkirj.ee
Photocatalysis: This process typically uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. mdpi.com
AOPs have been shown to be effective in decolorizing and degrading dye wastewater, which often contains or breaks down into aromatic amines. atlantis-press.commdpi.com
| AOP Method | Target Pollutant(s) | Mechanism/Key Findings | Reference(s) |
| Fenton Process | Various organic molecules (phenols, amines, dyes) | Generates •OH radicals from H₂O₂ catalyzed by Fe²⁺. Effective for a wide range of toxic organics. | epa.gov, researchgate.net |
| Ozonation | Dyes (e.g., Indigo Carmine) | Direct oxidation by O₃ or indirect oxidation by •OH. O₃ alone was effective for some dyes but not all. | mdpi.com |
| O₃ + Fenton | Dyes (Tartrazine, Allura Red AC) | Hybrid process significantly increased degradation efficiency for recalcitrant dyes compared to ozonation alone. | mdpi.com |
| UV/H₂O₂ | General organic contaminants | UV photolysis of H₂O₂ generates •OH radicals for oxidation. | kirj.ee |
Biological Treatment Methods
Biological treatment offers an economical and environmentally friendly approach to remediating wastewater containing azo dyes and the resulting aromatic amines like o-dianisidine. The process typically requires a sequential anaerobic-aerobic system for complete mineralization. core.ac.uknih.gov
Anaerobic Stage: In an anaerobic environment, microorganisms utilize the azo dye as an electron acceptor. Enzymes known as azoreductases cleave the azo bond, leading to the decolorization of the wastewater and the formation of aromatic amines. mst.dkmdpi.com Many of these amines, including o-dianisidine, are resistant to further degradation under anaerobic conditions. ispub.com
Aerobic Stage: The effluent from the anaerobic stage, now containing the aromatic amines, is transferred to an aerobic environment. Here, different microbial communities can mineralize the aromatic amines, breaking down the ring structures into simpler, non-toxic compounds like carbon dioxide and water. core.ac.ukispub.comnih.gov Studies have shown that while o-dianisidine is not readily biodegraded in standard tests, acclimated aerobic sludge can effectively degrade it. ispub.comnih.gov
This sequential approach leverages different microbial metabolic capabilities to first break down the complex dye structure and then mineralize the more recalcitrant aromatic amine intermediates.
| Treatment System | Target Pollutant(s) | Key Findings | Reference(s) |
| Sequential Anaerobic-Aerobic | Sulfonated Azo Dyes | Anaerobic stage reduced azo dyes to amines; subsequent aerobic stage completely mineralized the amines. | nih.gov |
| Anaerobic Sludge Digestion + Aerobic Treatment | 14 Azo Dyes | Confirmed decolorization in the anaerobic stage and subsequent degradation of resulting metabolites in the aerobic stage. | core.ac.uk |
| Aerobic Activated Sludge | o-Dianisidine | Classified as "inherently biodegradable" by aerobes, suggesting it can be stabilized in conventional wastewater plants. | ispub.com |
| Aerobic Sewage Treatment Simulation | Various Aromatic Amines | Biodegradation, rather than adsorption or volatilization, was the main removal process for treatable amines. | nih.gov, researchgate.net |
Integrated Remediation Approaches
Sequential Biological Systems: As detailed above, the combination of anaerobic and aerobic biological treatments is a prime example of an integrated approach that is highly effective for azo dyes and their aromatic amine byproducts. nih.gov
Physical-Chemical Treatment: An example includes using zero-valent iron to chemically reduce nitroaromatic compounds to aromatic amines, followed by a chemical oxidation step to degrade the amines. dtic.mil Similarly, adsorption on activated carbon can be used as a polishing step after biological or chemical treatment to remove any residual contaminants. epa.gov
Hybrid Bioelectrochemical Systems (BES): Emerging technologies like BES are being combined with other methods, such as phytoremediation, to create novel integrated systems for removing a wide range of pollutants, including metals and persistent organic compounds. greener-h2020.eu
These integrated strategies provide robust and flexible solutions for treating complex industrial effluents containing this compound and other challenging pollutants. sustainability-directory.com
Theoretical and Computational Chemistry Investigations of Dianisidine Sulfate
Quantum Chemical Calculations on Molecular Structure and Reactivity of Dianisidine Sulfate (B86663)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of dianisidine sulfate. By modeling the precursor, o-dianisidine, and its subsequent sulfation, researchers can predict its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) has been extensively used to investigate the molecular structure of o-dianisidine, the parent compound of this compound. These studies are crucial for understanding the foundational structure before sulfation. DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry of o-dianisidine. researchgate.netresearchgate.net The results from these calculations are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net
Key findings from DFT studies on o-dianisidine include the determination of bond lengths, bond angles, and dihedral angles. For instance, in a study on an N,N'-dibenzyl derivative of o-dianisidine, DFT calculations revealed a twisted conformation of the central biphenyl (B1667301) unit, which differed from the planar conformation observed in the crystal structure, highlighting the influence of crystal packing forces. nih.goviucr.org
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated using DFT. researchgate.net These frontier orbitals are key indicators of the chemical reactivity and kinetic stability of the molecule. researchgate.net The energy gap between HOMO and LUMO provides information about the molecule's excitability and its ability to participate in chemical reactions. Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and identify the regions susceptible to electrophilic and nucleophilic attack. researchgate.net
| Parameter | Computational Method | Finding | Reference |
|---|---|---|---|
| Molecular Geometry | DFT/B3LYP/6-311++G(d,p) | Good agreement with X-ray data. | researchgate.net |
| Conformation | DFT/B3LYP/6-311G* | Twisted central biphenyl in gas phase. | nih.goviucr.org |
| HOMO-LUMO Gap | TD-DFT | Provides insights into chemical reactivity. | researchgate.net |
| MEP | DFT/B3LYP/6-311++G(d,p) | Identifies reactive sites. | researchgate.net |
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to study o-dianisidine and related molecules. researchgate.net These methods, while computationally more intensive than DFT, can provide a higher level of theoretical accuracy for electronic properties. For o-dianisidine, ab initio methods have been used to compute properties such as the electric dipole moment (μ) and the first hyperpolarizability (β), which are important for understanding its nonlinear optical (NLO) properties. researchgate.net
Density Functional Theory (DFT) Studies
Reaction Mechanism Elucidation Using Computational Methods
Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, such as the synthesis or degradation of this compound.
The primary synthesis route for o-aminoaryl sulfates, including this compound, is the Boyland-Sims oxidation of the corresponding arylamine (in this case, o-dianisidine) with a persulfate salt in an alkaline solution. wikipedia.orgpwvas.org Computational studies have been instrumental in revising and detailing the mechanism of this reaction. researchgate.netdtic.milnih.gov
The computationally proposed mechanism involves the following key steps:
Formation of a Nitrenium Ion: The reaction is initiated by a rate-determining two-electron oxidation of the primary arylamine by the peroxydisulfate (B1198043) ion (S₂O₈²⁻). This leads to the formation of a highly reactive arylnitrenium cation and two sulfate anions (SO₄²⁻). researchgate.netdtic.mil
Reaction within a Solvent Cage: The newly formed arylnitrenium cation and sulfate anions are momentarily held within a solvent cage.
Regioselective Attack: The sulfate anion then attacks the arylnitrenium cation. Computational studies have shown that this attack preferentially occurs at the ortho position to the amino group, leading to the formation of the o-aminoaryl sulfate as the major product. researchgate.netresearchgate.netacs.org This explains the regioselectivity of the Boyland-Sims oxidation. acs.org
An alternative, older mechanism proposed the formation of an arylhydroxylamine-O-sulfonate intermediate. wikipedia.org However, more recent computational studies, using semi-empirical (AM1 and RM1) and DFT (B3LYP/6-311++G**) methods, have provided strong evidence in favor of the nitrenium ion pathway. pwvas.orgresearchgate.netacs.orgbeilstein-journals.org
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transition states. For the Boyland-Sims oxidation, computational chemists have modeled the transition states for the key steps. pwvas.orgacs.org The analysis of these transition states provides information about the energy barriers of the reaction pathways, confirming the feasibility of the proposed mechanism. acs.org
For the rearrangement of the proposed arylhydroxylamine-O-sulfonate intermediate, transition state calculations have revealed energetically feasible pathways, although the nitrenium ion mechanism is now more widely accepted based on computational evidence. pwvas.orgacs.org
Proposed Reaction Pathways for Synthesis or Degradation
Molecular Modeling and Simulation of this compound Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively reported, studies on the interactions of o-dianisidine and related compounds in various environments provide a basis for understanding its potential behavior.
Molecular dynamics simulations have been used to study the interactions of o-dianisidine in micellar systems, such as those formed by sodium dodecyl sulfate (SDS). researchgate.netacs.org These studies reveal how the molecule orients itself and interacts with the surrounding surfactant molecules. researchgate.net Such insights are valuable for predicting how this compound might behave in complex aqueous or biological environments.
Solvation Studies
The solvation of this compound in aqueous environments is a critical aspect influencing its reactivity and transport. While specific computational studies focusing exclusively on this compound are not extensively documented, insights can be drawn from theoretical investigations of its constituent parts—the dianisidinium cation and the sulfate anion—as well as related aromatic amines.
Computational studies on o-dianisidine, the neutral form of the cation, have been performed using Density Functional Theory (DFT). researchgate.nettandfonline.com These studies provide foundational data on the molecule's geometry, electronic structure, and vibrational frequencies. researchgate.nettandfonline.com For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular geometry of o-dianisidine. researchgate.net Such calculations reveal the dihedral angle between the two aromatic rings and the planarity of the molecule, which are key factors in its interaction with solvent molecules.
When dianisidine is protonated to form the dianisidinium cation in the sulfate salt, its interaction with water becomes dominated by electrostatics. Molecular dynamics (MD) simulations on similar aromatic amines in aqueous solutions show that water molecules form structured hydration shells around the charged amine groups. nih.gov These interactions involve strong hydrogen bonds between the amine protons and the oxygen atoms of water. The methoxy (B1213986) groups on the dianisidine structure also influence solvation, capable of acting as hydrogen bond acceptors.
To quantify these interactions, computational models like the Polarizable Continuum Model (PCM) can be employed to calculate solvation free energies. osti.gov For related aromatic amine derivatives, such as N-sulfate derivatives of aniline, DFT calculations have been used to evaluate the energetics of bond dissociation in solution, highlighting the significant role of the solvent in stabilizing charged intermediates. acs.orgcapes.gov.br
Table 1: Calculated Properties of o-Dianisidine (as a proxy for the cation)
| Computational Parameter | Method/Basis Set | Finding | Reference |
|---|---|---|---|
| Optimized Molecular Geometry | DFT (B3LYP) | Provides bond lengths, bond angles, and dihedral angles. Results show good agreement with experimental X-ray data. | researchgate.nettandfonline.com |
| HOMO-LUMO Energy Gap | DFT | The energy gap helps in understanding the chemical reactivity and kinetic stability of the molecule. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Maps the electron density to predict sites for electrophilic and nucleophilic attack, indicating how the molecule will interact with polar solvents and other reagents. | researchgate.net |
| Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | Calculated harmonic vibrational wavenumbers correlate well with experimental FT-IR spectra, confirming structural details. | researchgate.nettandfonline.com |
Adsorption Behavior at Interfaces (e.g., in remediation)
The adsorption of this compound at solid-liquid or liquid-liquid interfaces is particularly relevant in the context of environmental remediation, where it may be removed from water by adsorption onto various materials. Computational studies, especially molecular dynamics (MD) simulations, provide detailed insights into these interfacial phenomena.
MD simulations can model the interaction of organic sulfates with surfaces. Studies on the adsorption of dodecyl sulfate at the air-water interface, for example, reveal how the charged sulfate headgroup anchors the molecule at the interface, interacting strongly with water and counterions, while the hydrophobic part orients away from the aqueous phase. nih.govpku.edu.cn While this compound does not have a long alkyl chain, the principles of electrostatic and hydrophobic interactions still govern its behavior at interfaces.
In the context of remediation, this compound could be adsorbed onto materials like clay minerals, activated carbon, or metal-organic frameworks (MOFs). MD simulations of organic compounds at clay mineral/aqueous solution interfaces have identified several adsorption mechanisms. researchgate.net A molecule like the dianisidinium cation could adsorb via:
Cation exchange: Replacing native cations in the clay's interlayer space.
Hydrophobic interactions: The aromatic rings can interact favorably with non-polar regions of the adsorbent surface.
Hydrogen bonding: The amine groups can form hydrogen bonds with oxygen-rich surfaces.
Theoretical studies on the adsorption of sulfate on metal surfaces like platinum and gold show that the anion can specifically adsorb, forming ordered structures that are stabilized by co-adsorbed water molecules. frontiersin.org This suggests that in the adsorption of this compound, both the cation and the anion may interact specifically with the adsorbent surface.
For example, in the remediation of wastewater containing dyes, which are often complex aromatic compounds with sulfonate or other charged groups, the adsorption process is modeled to understand the roles of electrostatic attraction, van der Waals forces, and π-π stacking interactions between the aromatic rings of the adsorbate and the adsorbent. rsc.org Similar interactions would be at play for this compound. The aromatic rings of the dianisidinium cation can engage in π-π stacking with graphitic surfaces (like activated carbon), while the charged amine groups and the sulfate anion can interact electrostatically with charged sites on the adsorbent.
Table 2: Key Interactions in the Adsorption of Aromatic Amine Sulfates at Interfaces
| Type of Interaction | Description | Relevance to this compound |
|---|---|---|
| Electrostatic Interaction | Attraction or repulsion between charged species. Governs the interaction of the dianisidinium (NH₃⁺) and sulfate (SO₄²⁻) ions with charged adsorbent surfaces. | Primary driving force for adsorption on charged or polarized materials. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Important for adsorption on carbon-based materials like activated carbon or graphene. |
| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms. | The amine groups of the cation can act as hydrogen bond donors to oxygen or nitrogen atoms on the adsorbent surface. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall adsorption energy, especially the hydrophobic interactions of the aromatic structure. |
Future Directions and Emerging Research Avenues for Dianisidine Sulfate
Development of Next-Generation Analytical Tools for Dianisidine Sulfate (B86663)
Dianisidine and its salts are foundational chromogenic reagents in various analytical techniques, particularly for spectrophotometric and flow injection analysis (FIA). researchgate.net They are widely used for the determination of various analytes, including free chlorine and hydrogen peroxide, and as substrates in enzyme-linked immunosorbent assays (ELISA) and other enzyme detection systems. researchgate.netsigmaaldrich.cn The reaction of o-dianisidine with an analyte, often catalyzed by an enzyme like horseradish peroxidase (HRP), produces a colored product that can be quantified to determine the analyte's concentration. plos.orgresearchgate.net
Future research is focused on enhancing the sensitivity, selectivity, and speed of these analytical methods. Key areas of development include:
Advanced Sensor Technology : The integration of nanomaterials with dianisidine-based assays is a promising frontier. For instance, gold nanoparticles have been shown to mimic peroxidase activity, providing a potential nano-enzyme platform for detection using o-dianisidine as a substrate. researchgate.net Future work could explore the development of novel sensors that immobilize dianisidine or its associated enzymes on nanostructured surfaces for real-time, portable, and highly sensitive detection of environmental and biological targets.
Sophisticated Chromatographic Methods : While traditional methods are effective, there is a need for more robust techniques to analyze dianisidine sulfate in complex matrices. The development of advanced chromatographic methods, such as two-dimensional ion chromatography (2D-IC), could offer significantly improved resolution and sensitivity, allowing for the detection of trace amounts of the compound and its metabolites while mitigating interference from matrix ions. thermofisher.com
Flow Injection Analysis (FIA) Enhancements : FIA procedures using o-dianisidine for detecting substances like chlorine have been established. researchgate.net Future iterations could incorporate gas-diffusion units or novel preconcentration steps to further enhance selectivity and lower detection limits, making these methods suitable for a wider range of industrial and environmental water samples. researchgate.net
A comparison of current and emerging analytical approaches is summarized below.
| Analytical Approach | Current Application | Future Direction |
| Spectrophotometry | Chromogenic reagent for detecting chlorine, H2O2, and enzyme activity. researchgate.netresearchgate.net | Integration with nanomaterials to enhance signal and sensitivity. researchgate.net |
| Flow Injection Analysis (FIA) | Automated determination of analytes in water samples. researchgate.net | Development of systems with advanced preconcentration and interference removal units. researchgate.net |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Peroxidase substrate for quantitative immunoassays. sigmaaldrich.cnnih.gov | Use in high-throughput screening and novel biosensor platforms. researchgate.net |
| Chromatography | General analysis of related aromatic amines. epa.gov | Development of specialized 2D-IC methods for trace-level detection in complex environmental matrices. thermofisher.com |
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The conventional synthesis and use of dianisidine and its parent compound, 3,3'-dimethoxybenzidine, have raised environmental and safety concerns due to their classification as hazardous substances and potential carcinogenicity. google.comnih.govnih.gov This has spurred research into safer, more sustainable chemical practices.
Future research in this domain will likely focus on two main strategies:
Green Synthesis Routes : The development of novel synthetic pathways that minimize or eliminate the use of hazardous reagents and solvents is a primary goal. This could involve biocatalytic or enzymatic synthesis methods, which operate under mild conditions and offer high specificity, reducing the generation of toxic byproducts. Research into enzymes capable of constructing the biphenyl (B1667301) backbone or introducing methoxy (B1213986) groups could lead to environmentally benign production methods. researchgate.net
Development of Safer Alternatives : A significant research avenue involves the design and synthesis of new molecules that can replace dianisidine in its various applications without inheriting its toxicity profile. google.com For example, in the dye industry, efforts are underway to develop formazan-based dyes and other compounds that provide similar colors and properties to dianisidine-based dyes but are synthesized from safer precursors. google.comkvmwai.edu.in
Innovative Applications of this compound in Advanced Materials
The unique chemical structure of dianisidine, featuring a biphenyl core with reactive amine groups and electron-donating methoxy groups, makes it a valuable monomer for polymer synthesis. Researchers have successfully incorporated o-dianisidine into novel polymers, such as poly(urethane-urea)s and poly(azomethine-urethane)s. researchgate.net These studies have demonstrated that the inclusion of the dianisidine unit can impart desirable thermal stability and specific optical and electrical properties to the resulting materials. researchgate.net
Emerging research is set to expand on these foundations, exploring the use of this compound in:
Conductive Polymers : The conjugated system of the dianisidine backbone is conducive to electron transport. Future work could focus on designing and synthesizing dianisidine-based polymers for applications in organic electronics, such as antistatic coatings, sensors, and components for light-emitting diodes (LEDs).
High-Performance Composites : As a cross-linking agent, dianisidine can be used to create robust and thermally stable polymer networks. Research into its use in epoxy resins, polyimides, and other high-performance materials could yield composites with enhanced mechanical strength and temperature resistance suitable for aerospace and automotive applications.
Stimuli-Responsive Materials : The azomethine bonds in Schiff base polymers derived from o-dianisidine can be sensitive to changes in pH or exposure to certain chemicals. researchgate.net This opens the door to creating "smart" materials that change color, conductivity, or shape in response to environmental stimuli, with potential applications in sensing and drug delivery.
Comprehensive Environmental Assessment Methodologies
Given the classification of its parent compound as a hazardous substance, understanding the environmental fate and impact of this compound is critical. nih.gov Current regulations under bodies like the EPA mandate monitoring and reporting of releases of 3,3'-dimethoxybenzidine. nih.gov Furthermore, some research has highlighted the potential of peroxidases to use related compounds in the bioremediation of other pollutants, such as phenols. researchgate.net
Future environmental research must adopt more comprehensive methodologies:
Fate and Transport Studies : Detailed investigations are needed to understand how this compound moves through and persists in different environmental compartments (soil, water, air), its potential for bioaccumulation, and the identity and toxicity of its degradation products.
Advanced Bioremediation Research : While its role in degrading other pollutants is being explored, research should also focus on the bioremediation of dianisidine itself. Identifying microorganisms and enzymatic pathways capable of completely mineralizing the compound would be a significant step toward mitigating its environmental impact. researchgate.netresearchgate.net
Integrated Risk Assessment : Moving beyond simple toxicity tests, future assessments should employ integrated models like the quotient method (ERQ), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC) to provide a more holistic view of the ecological risk. env.go.jp
Interdisciplinary Research Integrating this compound Studies
The complexity of this compound, from its chemical synthesis to its biological interactions and material applications, necessitates a highly interdisciplinary research approach. Future breakthroughs will depend on the synergy between different scientific fields.
Key interdisciplinary avenues include:
Computational Chemistry and Biology : The use of computational tools like Density Functional Theory (DFT) and molecular docking is already underway to analyze the structure, reactivity, and potential biological interactions of o-dianisidine-based compounds. researchgate.net Expanding these in silico studies can accelerate the design of new materials and safer alternative molecules, and predict their toxicological profiles before synthesis.
Nanotechnology and Enzymology : The convergence of nanotechnology and enzyme kinetics is creating novel analytical platforms. plos.orgresearchgate.net Future research could explore how the encapsulation of dianisidine-enzyme systems within nanomaterials or vesicles can mimic biological processes, leading to highly efficient catalysts and biosensors. acs.org
Materials Science and Medicine : The development of dianisidine-based polymers with specific biological activities is an emerging field. For example, novel synthetic oxazines, which share structural motifs, have been investigated for their anti-inflammatory and anticancer properties by targeting biological pathways like NF-κB. plos.org Interdisciplinary teams of chemists, material scientists, and biologists could explore the potential of dianisidine-derived polymers for biomedical applications, such as drug delivery systems or medical implants.
The future of this compound research is not confined to a single discipline but lies at the intersection of chemistry, biology, materials science, and environmental science. This integrated approach will be crucial for unlocking its potential benefits while responsibly managing its risks.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for detecting Dianisidine sulfate in biological samples?
- Methodological Answer : The O-Dianisidine method is widely used to quantify peroxidase activity, where this compound acts as a chromogenic substrate. Key steps include:
Sample Preparation : Homogenize fresh tissue (e.g., plant leaves) in a phosphate buffer (pH 7.0) and centrifuge to isolate the enzyme-rich supernatant .
Reagent Setup : Mix 0.01 M phosphate buffer (pH 6.0) with 1% O-Dianisidine in methanol and 0.3% H₂O₂.
Spectrophotometric Analysis : Measure absorbance changes at 460 nm to track peroxidase activity, ensuring calibration against a negative control .
- Validation : Cross-check results with alternative substrates (e.g., guaiacol) to confirm specificity .
Q. How should researchers address variability in this compound-based enzymatic assays?
- Methodological Answer : Variability often arises from pH fluctuations, substrate purity, or enzyme instability. Mitigation strategies include:
Buffer Optimization : Use phosphate buffers (pH 6.0–7.0) to stabilize reaction conditions .
Batch Testing : Validate each this compound batch via spectrophotometric purity checks (absorbance peaks at 300–400 nm) .
Statistical Replication : Perform triplicate measurements and apply ANOVA to assess intra-experimental consistency .
Q. What are the critical parameters for designing dose-response studies using this compound?
- Methodological Answer :
Concentration Range : Test 0.1–10 mM this compound to capture saturation kinetics in peroxidase assays .
Time-Course Analysis : Monitor reactions at 30-second intervals for 5–10 minutes to identify linear reaction phases .
Negative Controls : Include H₂O₂-free and enzyme-inactivated samples to distinguish non-enzymatic oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s role as a peroxidase substrate across studies?
- Methodological Answer : Discrepancies may stem from enzyme isoforms or assay conditions. Address these by:
Enzyme Source Profiling : Use zymography or Western blotting to confirm peroxidase isoform presence (e.g., KatG in bacterial systems) .
Cross-Validation : Compare results with alternative substrates (e.g., ABTS) to isolate Dianisidine-specific effects .
Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., pH, temperature) .
Q. What advanced statistical approaches are suitable for analyzing non-linear kinetics in this compound assays?
- Methodological Answer :
Model Fitting : Apply Michaelis-Menten or Hill equation models using software like GraphPad Prism to derive and .
Error Propagation Analysis : Quantify uncertainties in substrate concentration and absorbance measurements via Monte Carlo simulations .
Machine Learning : Train regression models on historical kinetic data to predict enzyme activity under novel conditions .
Q. How can this compound be integrated into multi-omics studies to explore oxidative stress pathways?
- Methodological Answer :
Transcriptomic Correlation : Pair peroxidase activity data with RNA-seq profiles to identify genes co-expressed under oxidative stress .
Metabolomic Profiling : Use LC-MS to track Dianisidine oxidation products (e.g., dimerized quinones) and link to cellular redox states .
Pathway Enrichment : Apply tools like KEGG Mapper to map peroxidase activity onto ROS scavenging pathways .
Data Presentation and Reproducibility
Q. What are best practices for presenting this compound assay data in peer-reviewed journals?
- Methodological Answer :
Tabular Summaries : Include raw absorbance values, reaction rates, and standard deviations (see Table 1 ) .
Figure Design : Use line graphs for kinetic curves and bar charts for comparative studies, with clear axis labels (e.g., "Time [min]" vs. "Activity [U/mg]") .
Reproducibility Checklists : Document buffer compositions, instrument settings, and substrate lot numbers in supplementary materials .
Table 1 : Example Data Structure for Peroxidase Activity Assays
| [Dianisidine] (mM) | Absorbance (460 nm) | Reaction Rate (ΔA/min) | SD (±) |
|---|---|---|---|
| 0.1 | 0.15 | 0.03 | 0.005 |
| 1.0 | 0.45 | 0.12 | 0.010 |
| 10.0 | 0.50 | 0.13 | 0.012 |
Interdisciplinary Applications
Q. How can this compound be adapted for environmental monitoring of oxidative pollutants?
- Methodological Answer :
Biosensor Development : Immobilize peroxidases on electrodes and couple with this compound to detect H₂O₂ in water samples .
Field Testing Kits : Lyophilize Dianisidine-enzyme mixtures for portable colorimetric assays, validated against HPLC .
Ecological Modeling : Integrate peroxidase activity data into GIS platforms to map pollutant hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
